Home > Products > Screening Compounds P3299 > 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one - 338975-63-6

5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Catalog Number: EVT-3111983
CAS Number: 338975-63-6
Molecular Formula: C17H12F3N3O
Molecular Weight: 331.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: A common approach involves the condensation of substituted phenylhydrazines with β-ketoesters or β-diketones. This method often employs acidic or basic catalysts to facilitate the cyclization reaction leading to the formation of the pyrazolone ring. []
  • Vilsmeier-Haack reaction: This reaction can be used to introduce an aldehyde group onto a pyrazole ring. The resulting aldehyde can then be further reacted with an appropriate amine, such as 3-(trifluoromethyl)aniline, to form the desired imine linkage. []
Molecular Structure Analysis
  • Alkylation: The nitrogen atoms within the pyrazolone ring can be alkylated to introduce various substituents, modifying the compound's lipophilicity and biological activity. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of pyrazolones in various solvents is dictated by the nature and position of substituents on the pyrazolone ring. Generally, they exhibit good solubility in polar solvents like dimethyl sulfoxide and ethanol. []
  • Spectroscopic properties: Pyrazolone derivatives exhibit characteristic absorption bands in UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, which are valuable for their identification and characterization. [, ]
Applications
  • Antimicrobial agents: Several pyrazolone derivatives exhibit promising antibacterial and antifungal activities. These compounds often target bacterial or fungal enzymes involved in vital cellular processes. [, , , , ]
  • Anticancer agents: Certain pyrazolone-based compounds demonstrate potent anticancer activity by inhibiting key enzymes involved in cancer cell growth and proliferation. [, ]
  • Anti-inflammatory agents: Pyrazolone derivatives are known for their anti-inflammatory properties, with some compounds demonstrating efficacy in animal models of inflammation. [, ]
  • Cardiotonic agents: Some pyrazolones exhibit cardiotonic activity, enhancing the contractile force of the heart. []
  • Compound Description: This compound is a pyrazolone derivative characterized by its crystal structure, determined to be triclinic with the space group P 1 ‾ $\overline{1}$ (no. 2). []
  • Relevance: This compound shares a similar core structure with 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, namely the 2,4-dihydro-3H-pyrazol-3-one ring. Both compounds possess substitutions at the 4-position of this ring, involving an amino group linked via a methylene bridge to an aromatic system. The key difference lies in the specific substitutions on the aromatic ring and the presence of a furan-2-yl group in this related compound. []
  • Compound Description: 4ATP is a Schiff base synthesized via the condensation reaction of 5-bromothiophene-2-carboxaldehyde and 4-aminoantipyrine. It exhibits antimicrobial and anticancer activity, demonstrating greater cytotoxicity towards the A549 cell line compared to Vero cells. []
  • Relevance: This compound and 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one share the core 1,2-dihydro-3H-pyrazol-3-one scaffold with an aromatic substituent at the 2-position and a substituted amino group at the 4-position. The presence of a thiophene moiety instead of a phenyl ring in the amino substituent differentiates 4ATP. []
  • Compound Description: This compound represents a chromeno[2,3-b]pyridine derivative synthesized through a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. []
  • Relevance: The compound incorporates the 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one moiety, which is structurally similar to the target compound, 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. Both share the pyrazolone core with a phenyl group at the 2-position and a trifluoromethyl group at the 5-position. []
  • Compound Description: BTZP serves as an intermediate in the synthesis of twelve N-Mannich base derivatives. These derivatives were evaluated for their antibacterial, antifungal, antioxidant, and cytotoxic activities. []
  • Relevance: While BTZP and 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one both contain the 2,4-dihydro-3H-pyrazol-3-one core, their structures diverge significantly at the 4 and 5 positions. BTZP features a hydrazinylidene group at the 4-position and an amino group at the 5-position, in contrast to the anilinomethylene and phenyl substituents of the target compound. []
  • Compound Description: This series of compounds represents ring-contracted analogs of imazodan (CI-914) and was synthesized and evaluated for positive inotropic activity. The study found that only compounds with two small alkyl groups at the C-4 position exhibited significant activity. []
  • Compound Description: This Schiff base ligand, characterized by single-crystal X-ray diffraction, possesses a monoclinic crystal structure belonging to the P21/c space group. []
  • Compound Description: This Schiff base ligand, analyzed by single-crystal X-ray diffraction, displays a monoclinic crystal structure within the P21 space group. []
  • Relevance: Similar to the previous compound, this compound also shares the 1,2-dihydro-3H-pyrazol-3-one core with 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, with a phenyl group at the 2-position and a substituted "methylene]amino" group at the 4-position. The distinctions lie in the specific substituents on the aromatic ring connected to the amino group and the presence of methyl groups at the 1 and 5 positions in this related compound. []
  • Compound Description: This compound, synthesized through a diazotization reaction, serves as a ligand in Co(II) and Cu(II) complexes. These complexes were studied for their DNA interaction, antimicrobial activity, and potential as inhibitors of the enzyme Glu-6p. []
  • Relevance: This compound, while sharing the pyrazole ring system with 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, exhibits significant structural differences. It lacks the 2,4-dihydro-3H-pyrazol-3-one core and instead features a pyridin-2-yldiazenyl group at the 4-position and a hydroxyl group at the 5-position, differentiating it from the target compound. []
  • Compound Description: This series of compounds was synthesized and subsequently evaluated for their in vitro antibacterial and antifungal properties. [, ]
  • Compound Description: This broad class of compounds was investigated for its platelet aggregation-inhibiting action, specifically targeting their potential as selective inhibitors of cGMP-specific phosphodiesterase. []
  • Relevance: This class encompasses 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, emphasizing the importance of the "4-(arylamino methylene)-2,4-dihydro-3-pyrazolone" structural motif for potential biological activities like platelet aggregation inhibition. []
  • Compound Description: The crystal structure of this compound, revealing a twofold axis of symmetry, was determined by X-ray crystallography. It exhibits an intramolecular N—H⋯O hydrogen bond. []
  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, revealed its existence in the enamine–keto form. It exhibits an intramolecular N—H⋯O hydrogen bond that contributes to its stability. []
  • Compound Description: The crystal structure of this compound was elucidated using X-ray crystallography. It features an intramolecular O—H⋯N hydrogen bond, forming an S(6) graph-set motif. []
  • Relevance: This compound, while containing a pyrazole ring, does not share the 2,4-dihydro-3H-pyrazol-3-one core with 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. The presence of a propane-1-one group at the 1-position and the substitution patterns at the 3 and 5 positions of the pyrazole ring distinguish it from the target compound. []
  • Compound Description: These compounds, synthesized from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, were evaluated for their antimicrobial activity, demonstrating good activity against various microorganisms. []
  • Relevance: While sharing a structural resemblance to 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one by containing an aryl group linked through a methylene bridge to a nitrogen atom, these compounds are based on a 1,2,4-triazol-3-one core, distinct from the pyrazolone core of the target compound. []
  • Compound Description: This series of compounds incorporates various heterocyclic substituents and was synthesized and characterized using techniques like IR, 1HNMR, and 13CNMR spectroscopy. These compounds were evaluated for their antimicrobial and antifungal activity. []
  • Relevance: While containing the pyrazolone ring system, these compounds exhibit significant structural differences from 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. Notably, they possess a complex phosphonate ester group and a triazolylmethyl substituent at the 1-position, differentiating them from the target compound. []
  • Compound Description: This series of derivatives, including 4-[(1-methyl-1H-indol-3-yl)methylene]-3-phenyl-1-p-tolyl-1H-pyrazol-5-one whose Z structure was confirmed by X-ray crystallography, were evaluated for their antitumor activity using MTT assays against five cancer cell lines. []
  • Relevance: These derivatives share the core 4-methylene-1H-pyrazol-5(4H)-one structure with 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. The crucial distinction lies in the nature of the substituent at the methylene group. The related compounds feature an indole moiety, while the target compound possesses an aniline substituent. []
  • Compound Description: This series of compounds was synthesized using a cyclocondensation reaction involving 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles and 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones. []
  • Relevance: These compounds, while containing a pyrazole ring, differ significantly from 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. They lack the 2,4-dihydro-3H-pyrazol-3-one core and possess a trifluoromethylated pyrimidine ring attached to the 1-position of the pyrazole ring, distinguishing them from the target compound. []
  • Compound Description: This series of compounds was efficiently synthesized via a one-pot multicomponent reaction utilizing an aromatic aldehyde, cyclohexane-1,3-dione, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one in the presence of 4-toluenesulfonic acid as a catalyst. []
  • Relevance: These compounds incorporate the 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one moiety, showcasing a close structural relationship to 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. Both share the pyrazolone core with a phenyl group at the 2-position and a trifluoromethyl group at the 5-position. []
  • Compound Description: This series of compounds was synthesized and evaluated for analgesic activity using the acetic acid-induced writhing method and the hot plate method. The study identified derivatives containing -Cl, -OCH3, and -NO2 as promising analgesic agents. []
  • Compound Description: This series of azomethines, featuring pyrazole and arylfuran fragments, was synthesized using a Monowave 50 synthesis reactor. []
  • Relevance: These compounds and 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one belong to the same chemical class, the 4-(substituted methylene)amino-1,2-dihydro-3H-pyrazol-3-ones. They share the core pyrazolone structure with a substituted "methylene]amino" group at the 4-position. The key difference lies in the substituent attached to the methylene bridge, which is an arylfuran group in these related compounds, in contrast to the aniline group in the target compound. []
  • Compound Description: This Schiff base was synthesized by reacting 1-phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one (PMBP) with o-phenylenediamine and was characterized using single-crystal X-ray diffraction, mass spectrometry, and elemental analysis. It was also tested for its antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using the disk diffusion method. []
  • Compound Description: This Schiff base, synthesized by reacting 1-phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one (PMBP) with p-phenylenediamine, was characterized using single-crystal X-ray diffraction, mass spectrometry, and elemental analysis. It was also tested for its antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using the disk diffusion method. []
  • Compound Description: This class of compounds was synthesized using hydrazonoyl halides and the appropriate pyrimidine-2-thione. []
  • Relevance: These compounds, while containing heterocyclic rings, are structurally distinct from 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. They are based on a thienopyrimidinotetrazine core, lacking the pyrazolone moiety present in the target compound. []
  • Compound Description: This class of compounds was synthesized from hydrazonoyl halides and 3-amino-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one. []
  • Relevance: These compounds, similar to the thieno[2′,3′:4,5]pyrimidino[1,2-b][1,2,4,5]tetrazines, are structurally unrelated to 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one due to their benzothienopyrimidinotetrazine core, which lacks the pyrazolone moiety. []
  • Compound Description: This class of compounds was synthesized from hydrazonoyl halides and 5-amino-6-mercapto-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one. []
  • Relevance: These compounds, although containing a pyrazole ring, differ significantly from 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. They are based on a pyrazolopyrimidinotetrazine core and lack the 2,4-dihydro-3H-pyrazol-3-one moiety present in the target compound. []
  • Compound Description: This series of fluorinated pyrazolone compounds was synthesized and characterized using IR, 1H NMR, MS, and elemental analysis. []
  • Compound Description: This series of fluorinated pyrazolone compounds was synthesized and characterized using IR, 1H NMR, MS, and elemental analysis. []
  • Compound Description: This series of fluorinated pyrazolone compounds was synthesized and characterized using IR, 1H NMR, MS, and elemental analysis. []
  • Compound Description: This class of imidazole derivatives was efficiently synthesized using a Brønsted acid-catalyzed selective cyclization reaction. []
  • Relevance: These compounds, while containing heterocyclic rings, are structurally distinct from 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. They are based on an imidazole core fused to an indolin-2-one moiety, lacking the characteristic pyrazolone ring system of the target compound. []
  • Compound Description: This class of pyrrolopyrazole derivatives was efficiently synthesized via a Brønsted acid-catalyzed selective cyclization reaction. []
  • Relevance: These compounds, while containing a pyrazole ring, exhibit significant structural differences from 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one. They lack the 2,4-dihydro-3H-pyrazol-3-one core and feature a pyrrolopyrazole system fused to an indolin-2-one moiety, differentiating them from the target compound. []

31. 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives []* Compound Description: This series of derivatives was synthesized and evaluated for in vivo anti-inflammatory and analgesic activities. They were also subjected to molecular docking studies against the COX enzyme using Molsfot ICM 3.8 software. []* Relevance: This chemical class encompasses the target compound, 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, highlighting the importance of the core 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one structure for potential anti-inflammatory and analgesic activities. []

  • Compound Description: This series of compounds incorporates various heterocyclic substituents and was synthesized and characterized using techniques like IR, 1HNMR, and 13CNMR spectroscopy. These compounds were evaluated for their antimicrobial and antifungal activity, and molecular docking studies were also performed. []
  • Relevance: While containing the pyrazolone ring system, these compounds exhibit substantial structural differences from 5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, featuring a phosphonate group, a trifluoromethyl group at the 3-position, and a complex indoline-derived substituent at the 1-position, which differentiates them from the target compound. []

Properties

CAS Number

338975-63-6

Product Name

5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

IUPAC Name

5-phenyl-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one

Molecular Formula

C17H12F3N3O

Molecular Weight

331.298

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)12-7-4-8-13(9-12)21-10-14-15(22-23-16(14)24)11-5-2-1-3-6-11/h1-10H,(H2,22,23,24)

InChI Key

DXKUHAOGVKMMMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=CC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.